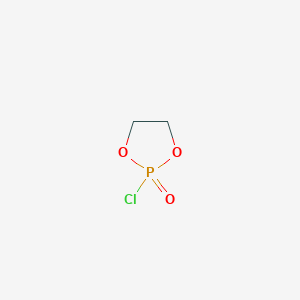
Trifluoroacetato de 2,3,5,6-tetrafluorofenilo
Descripción general
Descripción
2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFPTA) is an organofluorine compound primarily used in scientific research. It is a colorless, volatile liquid that is miscible with most organic solvents, and is a useful reagent in organic synthesis. TFPTA is a fluorinated derivative of trifluoroacetic acid, and is used in a variety of applications in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Síntesis de compuestos orgánicos fluorados
“Trifluoroacetato de 2,3,5,6-tetrafluorofenilo” ha demostrado ser útil en la síntesis de compuestos orgánicos fluorados . Los compuestos fluorados tienen una amplia gama de aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales debido a sus propiedades únicas, como una alta estabilidad térmica y química.
Producción de polímeros fluorados
Este compuesto también se puede usar en la producción de polímeros fluorados . Los polímeros fluorados tienen una excelente resistencia al calor, los productos químicos y la electricidad, lo que los hace adecuados para diversas aplicaciones industriales.
Facilitación de la síntesis de compuestos organofluorados
“this compound” puede facilitar la síntesis de varios compuestos organofluorados . Los compuestos organofluorados a menudo se utilizan en productos farmacéuticos y agroquímicos debido a su mayor estabilidad y biodisponibilidad.
Preparación de derivados de fenilalanina radioyodados
Aunque no está directamente relacionado con “this compound”, su pariente cercano “2,3,5,6-tetrafluorofenol” se ha utilizado en la preparación de derivados de fenilalanina radioyodados . Esto sugiere que “this compound” también podría utilizarse en aplicaciones similares.
Safety and Hazards
2,3,5,6-Tetrafluorophenyl trifluoroacetate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is flammable and can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat, hot surfaces, sparks, open flames and other ignition sources, and avoiding breathing dust/fume/gas/mist/vapours/spray . It should be stored in a well-ventilated place and kept cool .
Mecanismo De Acción
Target of Action
It’s known that the compound is used in research and development , suggesting it may interact with a variety of molecular targets.
Mode of Action
Its unique molecular structure, characterized by the presence of four fluorine atoms at the 2,3,5,6 positions of the benzene ring, confers unique reactivity and stability .
Result of Action
The compound’s unique structure suggests it may have distinct effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF7O2/c9-2-1-3(10)5(12)6(4(2)11)17-7(16)8(13,14)15/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLSSULCTKBVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571658 | |
| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142685-25-4 | |
| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)





![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)





![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)

